(Tetra-t-butylphthalocyaninato)lead(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetra-t-butylphthalocyaninato)lead(II) is a complex organometallic compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. The incorporation of lead(II) into the phthalocyanine structure enhances its photophysical and photochemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetra-t-butylphthalocyaninato)lead(II) typically involves the reaction of lead(II) salts with tetra-t-butylphthalocyanine ligands. One common method is the cyclotetramerization of tetra-t-butylphthalonitrile in the presence of a lead(II) salt, such as lead(II) acetate, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and a catalyst such as ammonium molybdate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of (Tetra-t-butylphthalocyaninato)lead(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Tetra-t-butylphthalocyaninato)lead(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert lead(II) to lead(0) or other lower oxidation states.
Substitution: The t-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) phthalocyanine derivatives, while reduction can produce lead(0) complexes.
Scientific Research Applications
(Tetra-t-butylphthalocyaninato)lead(II) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and color properties.
Mechanism of Action
The mechanism of action of (Tetra-t-butylphthalocyaninato)lead(II) involves its interaction with molecular targets through its central lead(II) ion and the surrounding phthalocyanine ring. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The molecular pathways involved include the generation of singlet oxygen and other ROS that cause oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
- (Tetra-t-butylphthalocyaninato)zinc(II)
- (Tetra-t-butylphthalocyaninato)copper(II)
- (Tetra-t-butylphthalocyaninato)nickel(II)
Comparison
(Tetra-t-butylphthalocyaninato)lead(II) is unique due to the presence of lead(II), which imparts distinct photophysical properties compared to its zinc, copper, and nickel counterparts. The lead(II) compound exhibits higher stability and different electronic characteristics, making it more suitable for specific applications such as photodynamic therapy and catalysis.
Properties
Molecular Formula |
C48H48N8Pb |
---|---|
Molecular Weight |
944 g/mol |
IUPAC Name |
4,13,22,31-tetratert-butyl-9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene |
InChI |
InChI=1S/C48H48N8.Pb/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
XZLZYIBGFMWKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C6N4[Pb]N7C(=NC2=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)C(C)(C)C)C=C(C=C8)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.